molecular formula C17H12FN3O5S B2710284 (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-11-2

(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2710284
CAS No.: 865249-11-2
M. Wt: 389.36
InChI Key: SPXAANSBCODNNB-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate ( 865249-11-2) is a high-purity benzothiazole derivative supplied with a minimum purity of 95% . This compound is intended for research and development use only. Benzothiazoles represent a highly significant class of heterocyclic compounds known for their diverse and potent biological activities . Recent scientific investigations highlight the exceptional promise of benzothiazole scaffolds in the development of novel therapeutic agents, particularly for their dual anti-inflammatory and anticancer properties . Researchers are increasingly focused on these frameworks to design small-molecule drugs that can simultaneously target chronic inflammation and cancer proliferation, a key strategy in modern oncology . The biological activity of such compounds often involves the inhibition of critical signaling pathways, including AKT and ERK, which are central to cell survival and growth . Furthermore, the presence of the benzothiazole core is frequently associated with interactions with various biological targets, such as receptor tyrosine kinases, making these compounds valuable tools for probing disease mechanisms . This product is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[4-fluoro-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5S/c1-26-14(22)9-20-15-11(18)6-4-8-13(15)27-17(20)19-16(23)10-5-2-3-7-12(10)21(24)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXAANSBCODNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in anticancer and antimicrobial applications. This article discusses the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Structural Overview

The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. The presence of functional groups such as the fluoro and nitro moieties enhances its pharmacological potential.

Chemical Structure

PropertyDescription
IUPAC Name (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Molecular Formula C17H16F N3O4S
Molecular Weight 373.39 g/mol
CAS Number Not available

Anticancer Activity

Research indicates that compounds containing a benzo[d]thiazole core exhibit promising anticancer properties. A study on similar thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation. For instance:

  • Compound 9 : IC50 = 1.61 µg/mL against A-431 cells.
  • Compound 10 : IC50 = 1.98 µg/mL against the same cell line.

These results suggest that modifications to the benzo[d]thiazole structure can enhance anticancer activity, potentially applicable to (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate as well .

Antimicrobial Activity

The compound's structure also implies potential antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitro and fluoro has been correlated with increased antibacterial activity due to enhanced interaction with bacterial targets .

The proposed mechanisms for the biological activity of (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s .
  • Induction of Apoptosis : The interaction with cellular pathways leading to programmed cell death is a common mechanism observed in anticancer agents derived from thiazole derivatives.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .

Study on Acetylcholinesterase Inhibition

A study synthesized a series of thiazole-based compounds and evaluated their AChE inhibitory activity. One compound exhibited an IC50 value of 2.7 µM, showcasing significant potential for treating Alzheimer’s disease . This suggests that (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may have similar therapeutic applications.

Anticancer Evaluation

In vitro studies on benzothiazole derivatives indicated that modifications to the structure could enhance cytotoxicity against liver cancer cells (Hep3B). Compounds similar to our target showed effective cell cycle arrest at the G2-M phase, indicating potential for further development as anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study published in the RSC Advances journal, derivatives of thiazole were synthesized and tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml, indicating strong antimicrobial potential .

CompoundMIC (µg/ml)Bacterial Strain
6d6.25Mycobacterium smegmatis
6e6.25Pseudomonas aeruginosa

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Research focusing on similar thiazole derivatives has demonstrated their ability to inhibit the proliferation of cancer cells.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of synthesized thiazole derivatives against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Compounds exhibiting IC50 values below 10 µM were considered promising candidates for further development .

CompoundIC50 (µM)Cancer Cell Line
d69.5MCF7
d78.7MCF7

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate with various biological targets. These studies help elucidate the mechanism of action at a molecular level.

Findings from Molecular Docking

In silico studies demonstrated that certain derivatives bind effectively to target proteins involved in cancer pathways, suggesting mechanisms for their anticancer activity .

Material Science Applications

Beyond biological applications, compounds like (E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can also be explored in material science for developing novel polymers or coatings due to their unique chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

2.1.1. (Z)-Ethyl 2-(2-((4-Nitrobenzoyl)Imino)Benzo[d]Thiazol-3(2H)-Yl)Acetate (CAS 338966-35-1)

  • Key Differences: Nitro Group Position: The nitro group is at the para position (4-nitrobenzoyl) vs. ortho (2-nitrobenzoyl) in the target compound. Ester Group: Ethyl ester vs. methyl ester in the target compound. Ethyl esters generally exhibit higher lipophilicity, which may affect solubility and metabolic stability. Isomerism: The (Z)-configuration vs.

2.1.2. Ethyl 2-(2-(1H-Indol-3-Yl)Benzo[d]Thiazol-3(2H)-Yl)-2-Cyanoacetate

  • Key Differences: Substituents: An indole group and cyanoacetate moiety replace the nitrobenzoyl imino and fluorine groups. The indole’s aromatic system may enhance π-π stacking, while the cyano group increases polarity . Synthesis: Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux, contrasting with the target compound’s likely stepwise synthesis .
Heterocyclic Analogues with Modified Cores

Ethyl 2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-Yl)Thio)Acetate

  • Core Structure: Quinazolinone ring instead of benzothiazole.
  • Functional Groups: A thioacetate linker and 4-oxo group introduce hydrogen-bonding capabilities distinct from the nitrobenzoyl imino group in the target compound .

Pesticide Methyl Esters (e.g., Metsulfuron Methyl Ester)

  • Core Structure : Triazine-based vs. benzothiazole.

Physicochemical and Spectroscopic Properties

Compound Substituents Ester Group Notable Spectral Features (¹H NMR, IR) Potential Applications
Target Compound 4-F, 2-nitrobenzoyl imino Methyl Fluorine-induced deshielding in ¹H/¹³C NMR Drug discovery, agrochemicals
(Z)-Ethyl analogue (CAS 338966-35-1) 4-nitrobenzoyl imino Ethyl Ethyl ester C=O stretch ~1740 cm⁻¹ (IR) Materials science
Ethyl 2-((4-oxo-quinazolin-2-yl)thio)acetate Quinazolinone, thioacetate Ethyl S-H stretch (absent due to thioether) Anticancer agents

Hydrogen Bonding and Crystallography

The 2-nitrobenzoyl group in the target compound may participate in C=O···H-N hydrogen bonds, similar to patterns observed in Etter’s graph set analysis . Comparatively, the (Z)-ethyl analogue’s para-nitro group could lead to weaker dipole interactions, affecting crystal packing .

Q & A

Q. Methodological Tools :

  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
  • Purification : Column chromatography or recrystallization.

How can researchers optimize reaction yields when imine formation competes with side reactions?

Advanced
Competing side reactions, such as over-oxidation of nitro groups or undesired tautomerization, can be mitigated by:

  • Stoichiometric Control : Ensure molar ratios favor the desired imine formation (e.g., 1:1 aldehyde-to-amine ratio) .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce hydrolysis of nitro or ester groups .
  • Temperature Modulation : Lower temperatures (e.g., 30°C) during acid-sensitive steps (e.g., HCl-mediated deprotection) prevent decomposition .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 60–85%) may arise from variations in solvent purity or reaction scale. Replicate small-scale trials with controlled conditions (e.g., anhydrous ethanol) are recommended .

What spectroscopic and crystallographic techniques are critical for structural confirmation?

Q. Basic

  • Spectroscopy :
    • NMR : 1H/13C NMR identifies substituents (e.g., fluoro, nitro groups) and confirms E/Z isomerism via coupling constants .
    • IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks .

Q. Advanced Validation :

  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed vs. calculated m/z) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses polymorphic stability .

How do hydrogen-bonding patterns influence crystallization, and how can this guide polymorph screening?

Advanced
The nitro and carbonyl groups participate in directional hydrogen bonds, forming supramolecular assemblies. For example:

  • Graph Set Analysis : Etter’s formalism predicts dimeric motifs (e.g., R₂²(8) patterns) between nitro and thiazole NH groups .
  • Solvent Effects : Protic solvents (e.g., ethanol) favor H-bonded dimers, while aprotic solvents (e.g., DMF) may yield monomeric crystals .

Q. Methodological Strategy :

  • Polymorph Screening : Vary cooling rates and solvent polarity during crystallization.
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .
  • Inert Atmosphere : Argon or nitrogen gas minimizes oxidative degradation .

How can contradictions in reported biological activity data be resolved?

Advanced
Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times .
  • Purity Thresholds : HPLC-determined purity ≥98% reduces interference from synthetic byproducts .

Q. Resolution Strategies :

  • Dose-Response Repetition : Test multiple concentrations in triplicate.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may enhance or mask activity .

What computational methods support structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes with thiazole-binding pockets) .
  • DFT Calculations : Gaussian software optimizes geometries and calculates electrostatic potential surfaces to rationalize reactivity .

Data Integration :
Compare computational predictions with crystallographic data (e.g., bond lengths, angles) to validate models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.